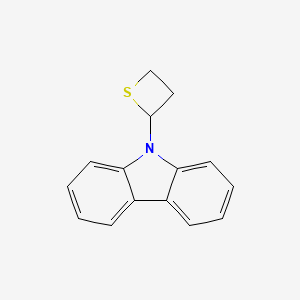

9-(2-thietanyl)-9H-carbazole

Description

9-(2-Thietanyl)-9H-carbazole is a carbazole derivative featuring a 2-thietanyl (a three-membered sulfur-containing ring) substituent at the 9-position of the carbazole core. Carbazole derivatives are widely studied for their π-conjugated systems, which enable applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors .

Properties

IUPAC Name |

9-(thietan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16(13)15-9-10-17-15/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVHMWPFCDZHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC1N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties

The optical properties of carbazole derivatives are highly dependent on substituent-induced conjugation and steric effects:

Inference for 9-(2-Thietanyl)-9H-Carbazole: The thietanyl group’s smaller size compared to thienyl may reduce steric hindrance, allowing partial conjugation. However, its saturated structure limits π-extension, likely resulting in a blue-shifted absorption (~330–340 nm) relative to thienyl derivatives.

Electronic and Charge Transport Properties

Substituents at the 9-position significantly alter HOMO-LUMO levels and charge transport:

Inference for this compound: The electron-rich sulfur atom in thietanyl may raise the HOMO level slightly compared to alkyl substituents, enhancing hole transport.

Structural and Crystallographic Features

Crystal packing and intermolecular interactions are critical for material properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.